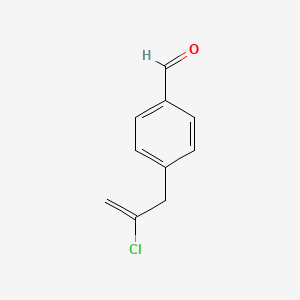

4(2-Chloroallyl)benzaldehyde

Description

4-(2-Chloroallyl)benzaldehyde is a substituted benzaldehyde derivative featuring a 2-chloroallyl group (-CH₂CCl=CH₂) at the para position of the aromatic ring. For instance, substituted benzaldehydes are often synthesized via condensation reactions or halogenation of precursor aldehydes. highlights methods for preparing cyanine dyes by reacting indolo[2,3-b]thiopyrylium derivatives with substituted benzaldehydes under reflux conditions, suggesting that similar strategies could apply to 4-(2-Chloroallyl)benzaldehyde .

This compound likely serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, or coordination complexes, akin to other halogenated benzaldehydes (e.g., 2-chloro-4-hydroxybenzaldehyde in and -chloro-4-methylbenzaldehyde in ) .

Properties

Molecular Formula |

C10H9ClO |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

4-(2-chloroprop-2-enyl)benzaldehyde |

InChI |

InChI=1S/C10H9ClO/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5,7H,1,6H2 |

InChI Key |

XZIPTQBYXUQPAI-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)C=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent type and position on the benzaldehyde backbone significantly influence molecular properties. Below is a comparative analysis of key derivatives:

Key Observations :

- Electron-Withdrawing Effects : Chlorine and fluorine substituents (e.g., in 4-chloro-2-fluoro-3-methoxybenzaldehyde) increase electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions or reductions .

- Steric and Solubility Effects : Bulkier groups like 2-chloroallyl may reduce solubility in polar solvents compared to hydroxy or methoxy derivatives .

Reactivity in Reduction Reactions

demonstrates that aldehydes are reduced faster than ketones due to the higher electrophilicity of the carbonyl carbon. For example:

- Benzaldehyde achieves 93% conversion to phenylmethanol under ethylenediamine borane (EDAB) reduction, while acetophenone (a ketone) yields only 68% 1-phenylethanol .

- Substituent Impact : Electron-withdrawing groups (e.g., Cl in 4-(2-Chloroallyl)benzaldehyde) likely accelerate reduction rates compared to electron-donating groups (e.g., -OCH₃ in 4-chloro-2-fluoro-3-methoxybenzaldehyde) .

Chromatographic Behavior

compares the retention of benzaldehyde and methylbenzoate on ODS and Deltabond columns. Substituted benzaldehydes exhibit altered retention times based on substituent polarity:

Analytical Quantification

details GC-IMS methods for quantifying benzaldehyde in biological samples, achieving linear calibration curves (R² = 0.9948). Substituted derivatives like 4-(2-Chloroallyl)benzaldehyde would require tailored methods due to altered volatility and detector response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.